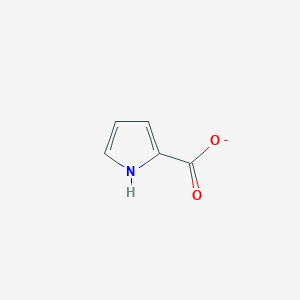
1H-Pyrrole-2-carboxylate
Descripción general
Descripción
Pyrrole-2-carboxylate is a pyrrolecarboxylate. It is a conjugate base of a pyrrole-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
1H-Pyrrole-2-carboxylate derivatives have been extensively studied for their potential as bioactive compounds. Notably, halogen-substituted variants of pyrrole-2-carboxylate have been synthesized and evaluated for their antibacterial properties. For instance, research has demonstrated that certain halogenated pyrrole-2-carboxylates act as potent inhibitors of bacterial DNA gyrase B, which is crucial for bacterial replication. These compounds exhibit low nanomolar inhibition and broad-spectrum activity against gram-positive bacteria such as Staphylococcus aureus .
Key Findings:
- Antibacterial Activity : Compounds derived from this compound have shown effective inhibition against bacterial strains with IC50 values below 10 nM.
- Drug Development : Several derivatives are being explored as potential candidates for treating infections caused by resistant bacterial strains .
Anesthetic Applications
Another significant application of this compound is in the field of anesthetics. The compound has been developed into analogs such as carboetomidate, which is noted for its sedative properties without causing significant adrenocortical suppression. This characteristic makes it suitable for use in scenarios where hemodynamic stability is critical .
Clinical Studies:
- Sedation Efficacy : Clinical trials have indicated that carboetomidate can provide effective sedation with minimal side effects compared to traditional anesthetics like etomidate .
- Continuous Infusion Studies : Research on continuous infusion methods using carboetomidate has shown promising results in maintaining stable sedation levels without adversely affecting adrenal function .
Agricultural Applications
In agriculture, pyrrole-2-carboxylate derivatives have been identified as plant metabolites that play a role in plant growth and development. Their application as bio-stimulants is being explored to enhance crop yields and resilience against environmental stressors.
Research Insights:
- Plant Growth Promotion : Studies indicate that certain pyrrole derivatives can stimulate root development and improve nutrient uptake in various crops .
- Environmental Stress Resistance : These compounds may help plants withstand abiotic stresses such as drought and salinity, contributing to sustainable agricultural practices.
Materials Science
The unique structural properties of this compound make it suitable for use in materials science, particularly in the development of conductive polymers and organic electronics. Its ability to form stable complexes with metals enhances its utility in creating advanced materials.
Application Highlights:
- Conductive Polymers : Pyrrole derivatives are integral components in the synthesis of conductive polymers used in electronic devices .
- Nanomaterials : The incorporation of pyrrole-based compounds into nanostructures has shown potential in enhancing the performance of sensors and energy storage devices.
Propiedades
IUPAC Name |
1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHZVMBBRYBTKZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















